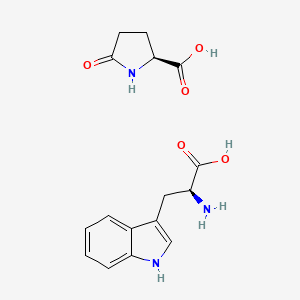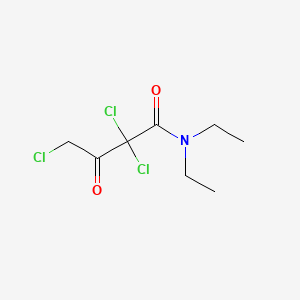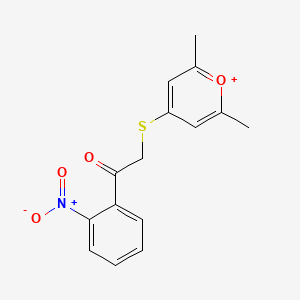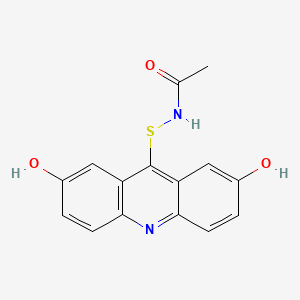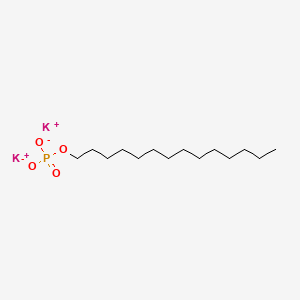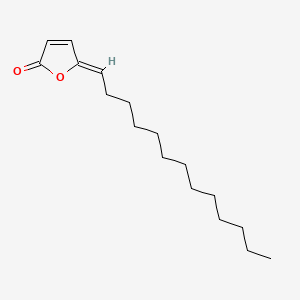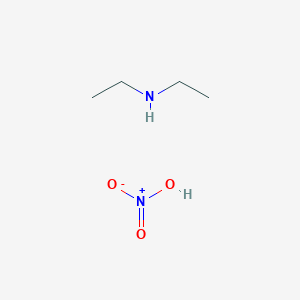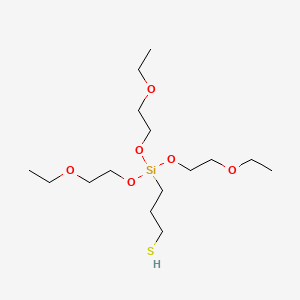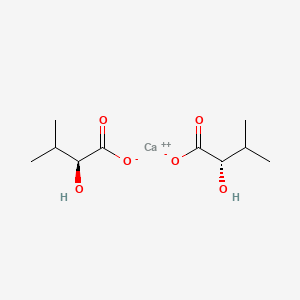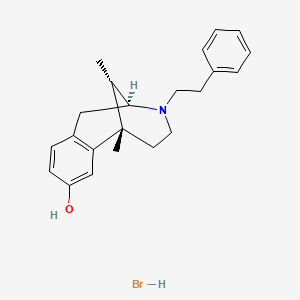
(+)-Phenazocine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Phenazocine hydrobromide is a synthetic opioid analgesic compound. It is a derivative of benzomorphan and is known for its potent analgesic properties. This compound is used in medical settings for pain management and has a unique chemical structure that contributes to its effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Phenazocine hydrobromide involves several steps, starting from the basic benzomorphan structure. The process typically includes:
Formation of the Benzomorphan Core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.
Functional Group Modifications: Introduction of functional groups such as hydroxyl, methyl, and bromide groups to achieve the desired chemical properties.
Hydrobromide Formation: The final step involves the reaction of the synthesized phenazocine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Large-scale reactors are used to carry out the chemical reactions.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Rigorous testing is conducted to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(+)-Phenazocine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(+)-Phenazocine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study opioid receptor interactions and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Explored for its analgesic properties and potential therapeutic uses in pain management.
Industry: Utilized in the development of new analgesic drugs and formulations.
Mechanism of Action
(+)-Phenazocine hydrobromide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, leading to reduced pain perception.
Comparison with Similar Compounds
Similar Compounds
Morphine: Another potent opioid analgesic with a different chemical structure.
Codeine: A less potent opioid used for mild to moderate pain.
Fentanyl: A synthetic opioid with a different structure but similar analgesic properties.
Uniqueness
(+)-Phenazocine hydrobromide is unique due to its benzomorphan structure, which provides a different pharmacological profile compared to other opioids. Its potency and receptor selectivity make it a valuable compound for both research and therapeutic applications.
Properties
CAS No. |
63903-74-2 |
|---|---|
Molecular Formula |
C22H28BrNO |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C22H27NO.BrH/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17;/h3-9,15-16,21,24H,10-14H2,1-2H3;1H/t16-,21+,22+;/m1./s1 |
InChI Key |
MNMGNPZLUMHSKK-UTUAMNFXSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



